molecular formula C23H17F3N2OS B11109148 2-{[2-(2,4-Dimethylphenyl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile

2-{[2-(2,4-Dimethylphenyl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile

Cat. No.: B11109148
M. Wt: 426.5 g/mol
InChI Key: SFNDZTQVGMBKMF-UHFFFAOYSA-N
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Description

2-{[2-(2,4-Dimethylphenyl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)-3-pyridyl cyanide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)-3-pyridyl cyanide typically involves multiple stepsThe reaction conditions often require specific catalysts, such as palladium, and controlled temperatures ranging from 120 to 140°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as preparative LC-MS and ion-exchange chromatography, ensures high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-{[2-(2,4-Dimethylphenyl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)-3-pyridyl cyanide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the cyanide and trifluoromethyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-{[2-(2,4-Dimethylphenyl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)-3-pyridyl cyanide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)-3-pyridyl cyanide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)-3-pyridyl cyanide apart is its unique combination of functional groups, which confer specific chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry and potential therapeutic applications.

Properties

Molecular Formula

C23H17F3N2OS

Molecular Weight

426.5 g/mol

IUPAC Name

2-[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile

InChI

InChI=1S/C23H17F3N2OS/c1-14-8-9-17(15(2)10-14)21(29)13-30-22-18(12-27)19(23(24,25)26)11-20(28-22)16-6-4-3-5-7-16/h3-11H,13H2,1-2H3

InChI Key

SFNDZTQVGMBKMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C(F)(F)F)C#N)C

Origin of Product

United States

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